molecular formula C12H14O2 B8653140 Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester

Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester

Cat. No.: B8653140
M. Wt: 190.24 g/mol
InChI Key: SMGICHHJAVRSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate group attached to a methyl group and a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester typically involves the esterification of 4-(2-methylprop-1-en-1-yl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-methylprop-1-en-1-yl)-benzoic acid.

    Reduction: Formation of 4-(2-methylprop-1-en-1-yl)-benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester: Similar in structure but with different functional groups.

    Ethyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with an ethyl group instead of a methyl group.

    Propyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 4-(2-methylprop-1-enyl)benzoate

InChI

InChI=1S/C12H14O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-8H,1-3H3

InChI Key

SMGICHHJAVRSPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of isopropyltriphenylphosphonium iodide (9.5 g) in tetrahydrofuran (90 mL) was added n-butyllithium (1.5 mol/L hexane solution, 15 mL) at 0° C., and the mixture was stirred for 15 minutes. To the reaction mixture was added a solution of methyl terephthalaldehydate (3.3 g) in tetrahydrofuran (10 mL), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on aminopropyl silica gel (eluent: hexane/ethyl acetate=3/1) and then by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=10/1) to give methyl 4-(2-methylprop-1-en-1-yl)benzoate (3.4 g). To a suspension of lithium aluminum hydride (0.68 g) in diethyl ether (120 mL) was added a solution of methyl 4-(2-methylprop-1-en-1-yl)benzoate (3.4 g) in diethyl ether (30 mL) at 0° C., and the mixture was heated under reflux for 50 minutes. After the reaction mixture was cooled to 0° C., water (0.69 mL), 15% aqueous sodium hydroxide solution (0.69 mL) and water (2 mL) were added, and the mixture was stirred at room temperature for 30 minutes. Insoluble materials were removed by filtrate, and the solvent of the filtrate was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1-2/1) to give 4-(2-methylprop-1-en-1-yl)benzyl alcohol (2.8 g).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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